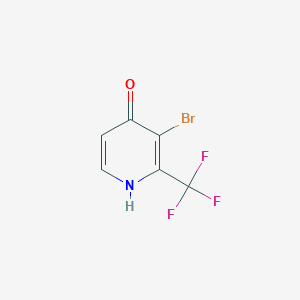

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

3-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJZFSMPMXKQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and specific case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a bromine atom, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies indicate that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the low micromolar range, suggesting potent activity.

2. Antifungal Activity

The compound also shows antifungal properties against several fungal pathogens. In particular, it has been tested against Candida albicans, demonstrating an MIC comparable to established antifungal agents. This broad-spectrum activity positions it as a potential lead compound for developing new antifungal therapies.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, studies have shown that it can inhibit p38 MAP kinase, which plays a role in inflammatory responses. This inhibition is particularly relevant for conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets such as enzymes and receptors. The mechanism often involves competitive inhibition where the compound competes with natural substrates for binding sites on enzymes .

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an alternative treatment for resistant strains.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases .

Table 1: Biological Activity Summary

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

*Similarity scores from are based on Tanimoto coefficients (structural similarity).

Physical and Chemical Properties

- Solubility : The hydroxyl group in 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine increases polarity compared to analogs like 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, which has a lipophilic methoxy group. The latter exhibits higher solubility in organic solvents (e.g., ethyl acetate) .

- Stability : Chloro-substituted analogs (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) show greater thermal stability due to the inertness of the C-Cl bond compared to the labile C-OH bond in the target compound .

- Molecular Weight : The target compound (MW ≈ 256.02) is lighter than 4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (MW 358.46), which has additional bromomethyl and trifluoromethoxy groups .

Méthodes De Préparation

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF. An approach using stepwise vapor–phase chlorination followed by fluorination has also been reported. Another approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride.

Synthesis Involving Continuous Flow Reactors

In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and scalability in the synthesis of 3-Bromo-5-(trifluoromethyl)pyridine. Catalytic hydrogenolysis may also be used to reduce unwanted by-products, which can then be recycled back into the reactor.

Cyclocondensation Reactions

A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine, and how can purity be validated?

- Methodology : Start with halogenation of 4-hydroxy-2-(trifluoromethyl)pyridine using brominating agents (e.g., PBr₃ or NBS). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>95% purity) and confirm structure via (e.g., aromatic proton splitting patterns) and FT-IR (O-H stretch at ~3200 cm⁻¹) .

- Key Data : Boiling points (e.g., 84–85°C for related bromopyridines) and melting points (32–36°C for analogs) inform solvent selection and crystallization conditions .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and thermal conditions?

- Methodology : Perform accelerated stability studies:

- Thermal Stability : Heat samples (40–100°C) for 24–72 hrs; analyze decomposition via GC-MS.

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation by UV-Vis (λ = 260–280 nm for pyridine derivatives).

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during bromination of 4-hydroxy-2-(trifluoromethyl)pyridine?

- Methodology : Use DFT calculations to predict bromine’s electrophilic attack sites. Compare computational results with experimental outcomes (e.g., to confirm substitution patterns). Optimize reaction conditions (e.g., Lewis acids like FeCl₃ to direct bromination to the 3-position) .

- Contradictions : Conflicting reports on bromine’s preference for ortho vs. para positions relative to hydroxyl groups require kinetic studies (e.g., in situ IR to track intermediate formation) .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in anhydrous DMF or THF. Monitor coupling efficiency via (trifluoromethyl group as internal standard).

- Data : Related bromopyridines achieve >80% yield with PdCl₂(dppf) at 80°C, but steric hindrance from the hydroxyl group may require longer reaction times (24–48 hrs) .

Q. What analytical techniques best resolve structural ambiguities in spectroscopic data (e.g., overlapping peaks in )?

- Methodology : Employ 2D NMR (COSY, HSQC) to assign aromatic protons. Compare with X-ray crystallography for unambiguous confirmation. For example, the hydroxyl proton’s exchange broadening in DMSO-d₆ can be mitigated by deuterated acetone .

- Case Study : In 3-Bromo-4-hydroxy-2(1H)-pyridinone analogs, X-ray structures revealed hydrogen-bonding networks that explain anomalous DSC thermal profiles .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Parameterize the trifluoromethyl group’s electrostatic potential using quantum mechanical calculations (MP2/6-31G*). Validate with SPR binding assays .

- Insight : The bromine atom’s hydrophobic surface area and hydroxyl group’s hydrogen-bonding capacity may synergistically enhance target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.